4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

Catalog No.
S662039
CAS No.
671-89-6
M.F
C6H4Cl3NO4S2
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

CAS Number

671-89-6

Product Name

4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonyl chloride

Molecular Formula

C6H4Cl3NO4S2

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C6H4Cl3NO4S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2H,10H2

InChI Key

YIZXGHNDQUYDDF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)N

Synonyms

5-Chloro-2,4-dichlorosulfonylaniline; 5-Chloroaniline-2,4-disulfonyl Dichloride;

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)N

Electrochemical Quantification of Catechol and Hydroquinone

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4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is a significant chemical compound characterized by its dual sulfonyl chloride groups attached to a chlorinated benzene ring. Its molecular formula is C6H4Cl3N2O4S2C_6H_4Cl_3N_2O_4S_2, and it has a molecular weight of approximately 285.73 g/mol. This compound is primarily utilized in various industrial and scientific applications due to its reactivity and ability to participate in a range of

  • Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to create more complex structures.

Common Products Formed

  • Sulfonamide Derivatives: Result from substitution reactions with amines.
  • Sulfonate Esters: Formed through substitution reactions with alcohols.
  • Complex Condensation Products: Produced from reactions with aldehydes or ketones .

This compound acts as a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in facilitating carbon dioxide transport in biological systems. The inhibition of this enzyme can disrupt various biochemical pathways, potentially affecting cellular functions such as signaling, gene expression, and metabolism. Its effects on cellular processes are complex and can vary significantly depending on dosage and environmental conditions .

Mechanism of Action

The primary biochemical interaction involves binding to carbonic anhydrase, leading to decreased efficiency in carbon dioxide transport from tissues to the lungs. This inhibition can have downstream effects on respiratory function and cellular metabolism.

The synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 3-chloroaniline. The process includes:

  • Treating 3-chloroaniline with chlorosulfuric acid at approximately 130°C.
  • Following this, the chlorosulfonation mixture is treated with thionyl chloride at around 80°C.

This method yields high purity and yield, often exceeding 90% in laboratory settings. In industrial applications, similar synthetic routes are optimized for larger scale production using advanced purification techniques .

4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is utilized in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of drugs and therapeutic agents.
  • Agrochemicals: In the formulation of pesticides and herbicides.
  • Chemical Synthesis: Employed as a reagent in organic synthesis processes due to its reactivity.

Its unique structure allows for versatile applications across multiple sectors .

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression. Studies have shown that its effects can vary significantly based on dosage and the specific biological context, highlighting the need for further investigation into its long-term impacts on cellular function .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride:

Compound NameStructural FeaturesUnique Aspects
4-Amino-6-chlorobenzene-1,3-disulfonamideContains sulfonamide groups instead of disulfonyl chlorideLess reactive than its dichloride counterpart
3-Chloroaniline-4,6-disulfonamideSimilar functional groupsDifferent substitution patterns

Uniqueness

The uniqueness of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride lies in its dual disulfonyl chloride groups, which provide high reactivity and versatility in chemical synthesis. This characteristic makes it particularly valuable as an intermediate for producing a wide range of chemical products compared to its analogs .

XLogP3

2.5

Other CAS

671-89-6

Wikipedia

4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride)

Dates

Modify: 2023-08-15

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